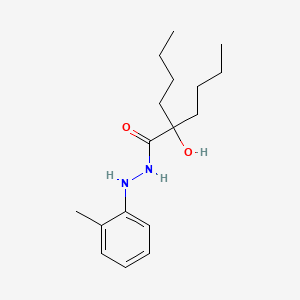![molecular formula C21H23N3S B15013570 (4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15013570.png)
(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[44]nonane-2-thione is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspiro core, which is a bicyclic system containing two nitrogen atoms, and is substituted with 3-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by reacting the spirocyclic intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Substitution with 3-Methylphenyl Groups: The final step involves the substitution of the spirocyclic core with 3-methylphenyl groups. This can be achieved through a nucleophilic aromatic substitution reaction using 3-methylphenyl halides and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes. These interactions result in the compound’s antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-one: Similar structure but with a carbonyl group instead of a thione group.
(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of the thione group in (4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H23N3S |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
4-(3-methylanilino)-1-(3-methylphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione |
InChI |
InChI=1S/C21H23N3S/c1-15-7-5-9-17(13-15)22-19-21(11-3-4-12-21)24(20(25)23-19)18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,23,25) |
Clave InChI |
HDHIFBMQPCSLEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B15013495.png)

![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15013517.png)
![4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B15013524.png)
![3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15013527.png)
![4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15013553.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15013554.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B15013555.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide]](/img/structure/B15013568.png)
![4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013573.png)
![4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15013574.png)
